molecular formula C9H8ClNO2S B6167463 1-methyl-1H-indole-2-sulfonyl chloride CAS No. 184039-88-1

1-methyl-1H-indole-2-sulfonyl chloride

Cat. No. B6167463
CAS RN: 184039-88-1
M. Wt: 229.7
InChI Key:
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Description

1-methyl-1H-indole-2-sulfonyl chloride is a chemical compound with the molecular formula C9H8ClNO2S . It has a molecular weight of 229.69 .


Synthesis Analysis

The synthesis of 1-methyl-1H-indole-2-sulfonyl chloride involves the use of readily available building blocks such as aryl hydrazines, ketones, and alkyl halides . A one-pot, three-component protocol has been developed for the synthesis of 1,2,3-trisubstituted indoles, based on a Fischer indolisation–indole N-alkylation sequence .


Molecular Structure Analysis

The InChI code for 1-methyl-1H-indole-2-sulfonyl chloride is 1S/C9H8ClNO2S/c1-11-8-5-3-2-4-7 (8)6-9 (11)14 (10,12)13/h2-6H,1H3 .


Chemical Reactions Analysis

The chemical reactions involving 1-methyl-1H-indole-2-sulfonyl chloride are robust, clean, and high-yielding processes which generate minimal quantities of by-products or leftovers . The combination of Fischer indole synthesis and indole N-alkylation is inherently geared towards successful application as a rapid one-pot process .


Physical And Chemical Properties Analysis

1-methyl-1H-indole-2-sulfonyl chloride is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Mechanism of Action

While the specific mechanism of action for 1-methyl-1H-indole-2-sulfonyl chloride is not mentioned in the search results, indole derivatives have been found to have physiological activity which includes anticancer, antitubercular, antimicrobial, antiviral, antimalarial, anti-inflammatory activities, antileishmanial agents, anti-cholinesterase, and enzyme inhibitory .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and causes severe skin burns and eye damage . It reacts violently with water and contact with water liberates toxic gas .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-1H-indole-2-sulfonyl chloride involves the reaction of 1-methyl-1H-indole-2-sulfonic acid with thionyl chloride.", "Starting Materials": [ "1-methyl-1H-indole-2-sulfonic acid", "thionyl chloride" ], "Reaction": [ "1. Dissolve 1-methyl-1H-indole-2-sulfonic acid in a dry solvent such as dichloromethane or chloroform.", "2. Add thionyl chloride dropwise to the solution while stirring at room temperature.", "3. Continue stirring the reaction mixture for several hours until the reaction is complete.", "4. Remove the solvent and excess thionyl chloride under reduced pressure.", "5. Purify the crude product by recrystallization or column chromatography to obtain 1-methyl-1H-indole-2-sulfonyl chloride as a white solid." ] }

CAS RN

184039-88-1

Product Name

1-methyl-1H-indole-2-sulfonyl chloride

Molecular Formula

C9H8ClNO2S

Molecular Weight

229.7

Purity

95

Origin of Product

United States

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